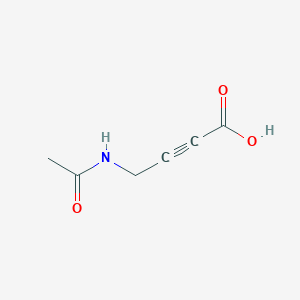
N-(4-(Dimethylcarbamoyl)phenyl)-2,4-dihydroxy-N-((5-methylfuran-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with a unique structure that combines a benzamide core with dimethylcarbamoyl, dihydroxy, and methylfuran substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment of Methylfuran Group: The final step involves the attachment of the methylfuran group through a nucleophilic substitution reaction with a suitable furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The dimethylcarbamoyl and methylfuran groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
- N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide
- N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-bromofuran-2-yl)methyl]benzamide
Uniqueness
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the presence of the methylfuran group, which imparts distinct electronic and steric properties compared to its halogenated analogs
特性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O5/c1-14-4-10-18(29-14)13-24(22(28)19-11-9-17(25)12-20(19)26)16-7-5-15(6-8-16)21(27)23(2)3/h4-12,25-26H,13H2,1-3H3 |
InChIキー |
RTYCQDBBCMTUFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)CN(C2=CC=C(C=C2)C(=O)N(C)C)C(=O)C3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


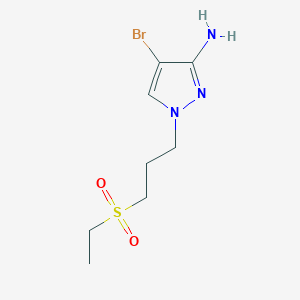
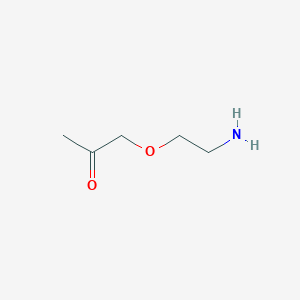
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

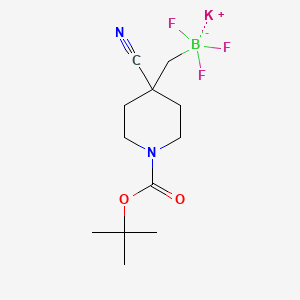
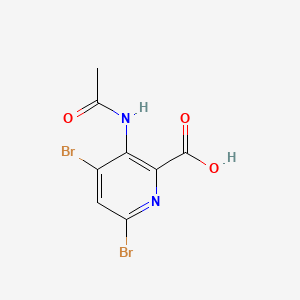
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)


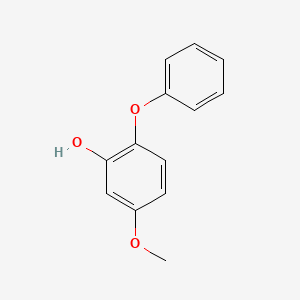
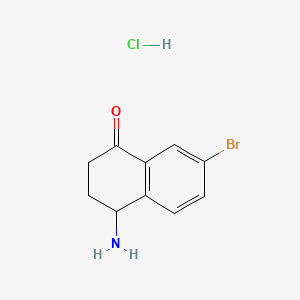
![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)
